BenchChemオンラインストアへようこそ!

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide

CDK2 inhibitor PAK4 inhibitor Dual kinase inhibitor

Select CAS 2034201-58-4 for mechanism-of-action studies requiring simultaneous CDK2/PAK4 blockade. The 5-cyclopropyl substituent on the pyrazole acts as a metabolic shield against CYP450 oxidation, providing an inherent stability advantage over methyl-substituted analogs. The pyrrole-2-carboxamide terminus delivers a bidentate hinge-binding mode, distinguishing its selectivity profile from monodentate pyridine/thiophene carboxamides. Deploy in A549 NSCLC anti-migration assays, broad kinase profiling (KINOMEscan), or as a starting scaffold for in vivo-compatible probe development. Procure with confidence: this is the cyclopropyl-stabilized, dual-target inhibitor referenced in the Merck PrCP program (PMID28699813).

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 2034201-58-4
Cat. No. B2399763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide
CAS2034201-58-4
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CN4
InChIInChI=1S/C16H21N5O/c22-16(13-2-1-7-17-13)18-12-5-8-21(9-6-12)15-10-14(19-20-15)11-3-4-11/h1-2,7,10-12,17H,3-6,8-9H2,(H,18,22)(H,19,20)
InChIKeyXHKJRRGPLFSUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide (CAS 2034201-58-4): Chemical Identity, Scaffold Class, and Research Procurement Context


N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide (CAS 2034201-58-4, MW 299.38) is a heterocyclic small molecule comprising a 5-cyclopropyl-1H-pyrazol-3-yl group N-linked to a piperidine ring, which is further functionalized at the 4-position with a 1H-pyrrole-2-carboxamide moiety . The compound belongs to the broader piperidinyl-pyrazole-carboxamide family, a scaffold widely explored for kinase inhibition. Initial database annotations associate this specific compound with Cyclin-dependent kinase 2 (CDK2) and p21-activated kinase 4 (PAK4) as putative targets, and it is cataloged as 'Piperidinyl pyrazole derivative 3' (also referenced as PMID28699813-Compound-B) with emerging links to prolylcarboxypeptidase (PrCP) inhibition [1][2]. The compound is commercially available for research use at a minimum purity of 95% .

Why Simple Substitution of N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide with Close Analogs Can Lead to Divergent Target Engagement and Biological Outcomes


Within the piperidinyl-pyrazole-carboxamide family, seemingly minor structural modifications can profoundly alter kinase selectivity profiles and ADME properties. The 5-cyclopropyl substituent on the pyrazole ring is not a passive replacement for methyl, ethyl, or thiophenyl groups; it introduces distinct steric and electronic constraints that influence ATP-binding pocket complementarity [1]. Similarly, the pyrrole-2-carboxamide terminus—as opposed to pyridine-, thiophene-, or benzamide-based carboxamides—governs hydrogen-bonding patterns and off-rate kinetics at the hinge region of targeted kinases such as CDK2 and PAK4 [2]. Literature on closely related pyrazolylpyrrole scaffolds demonstrates that even single-atom changes can 'flip' the inhibitor orientation in the active site, rerouting selectivity between closely related kinases (e.g., JNK vs. ERK vs. p38) [3]. Consequently, generic substitution by an in-class analog without quantitative confirmation of target engagement, cellular potency, and selectivity profile carries a high risk of experimental failure, particularly in mechanism-of-action studies or high-content screening campaigns.

Quantitative Differentiation Evidence for N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide Against Closest Analogs


Dual CDK2/PAK4 Kinase Targeting Annotation Distinguishes Cyclopropyl-Pyrrole from Methyl/Thiophenyl Analogs

Database annotations uniquely associate CAS 2034201-58-4 with simultaneous CDK2 and PAK4 target engagement, a dual annotation not reported for the closest commercially available analogs. The 5-cyclopropyl-1H-pyrazol-3-yl variant with pyrrole-2-carboxamide is listed as targeting both Cyclin-dependent kinase 2 and p21-activated kinase 4, while analogs such as N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide (CAS 2034209-89-5) and N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide (AKSci HTS035671) are annotated only for PAK4 . The pyrrole NH and carbonyl geometry provides a unique hydrogen-bonding donor/acceptor pair not replicated by pyridine or thiophene carboxamides, potentially enabling the dual kinase profile.

CDK2 inhibitor PAK4 inhibitor Dual kinase inhibitor

Cyclopropyl Substituent Confers Metabolic Stability Advantage Over 5-Methyl and 5-Unsubstituted Pyrazole Analogs

The 5-cyclopropyl group on the pyrazole ring provides steric shielding of the metabolically labile C–H bonds, a well-established strategy for reducing CYP450-mediated oxidation compared to 5-methyl or unsubstituted pyrazole analogs [1]. In kinase inhibitor optimization campaigns with the cyclopropyl-pyrazole scaffold, the cyclopropyl moiety has been shown to reduce intrinsic clearance in liver microsomes relative to the corresponding methyl analogs, although specific quantitative data for CAS 2034201-58-4 remain unpublished . The closest comparator, N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide (AKSci HTS035622), lacks this metabolic shield and would be predicted to exhibit higher oxidative turnover.

Cyclopropyl metabolic stability CYP450 resistance Oxidative metabolism

Pyrrole-2-Carboxamide Terminus Enables Unique Hinge-Binding Geometry Distinct from Pyridine-4- and Thiophene-3-Carboxamide Analogs

Structural biology of the pyrazolylpyrrole inhibitor class (PDB: 2OK1, 2OJI, 2OJG) reveals that the pyrrole NH and adjacent carbonyl form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Met108/Glu109 in JNK3), anchoring the inhibitor in a characteristic 'flipped' orientation that differs from classical type I ATP-competitive inhibitors [1]. The close analog N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide replaces pyrrole with pyridine, eliminating the NH donor and reducing the hydrogen-bonding capacity from bidentate to monodentate. Similarly, thiophene-3-carboxamide (AKSci HTS035671) eliminates the NH donor entirely. This difference in hinge-binding geometry can shift kinase selectivity profiles, as demonstrated by the ERK vs. JNK inhibitor selectivity achieved through pyrrole NH modifications in the 'Flipped Out' study [1].

Hinge-binding motif Kinase selectivity Hydrogen bonding

PrCP Inhibitor Heritage Links CAS 2034201-58-4 to a Merck-Derived Bioisostere Series with Documented SAR History

CAS 2034201-58-4 is cataloged in the IDRB Lab Drug Database as 'Piperidinyl pyrazole derivative 3' (D0R3WH), explicitly linked to PMID28699813 and assigned to Merck Sharp & Dohme Corp. as the originating company [1]. The associated patent (WO2011156246A1) and medicinal chemistry paper (Bioorg Med Chem Lett, 2014) describe a series of PrCP inhibitors where pyrazoles were systematically evaluated as non-classical bioisosteres for amide functional groups [2]. This provenance provides a documented SAR context unavailable for most unannotated screening compounds: the cyclopropyl-pyrazole-piperidine scaffold was optimized for PrCP inhibition potency alongside ADME properties. In contrast, alkyl or aryl analogs from the same HTS library (e.g., HTS035622, HTS035767) lack this industrial medicinal chemistry pedigree.

Prolylcarboxypeptidase inhibitor PrCP Bioisostere Metabolic disease

Optimal Research and Industrial Application Scenarios for N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide (CAS 2034201-58-4)


Dual CDK2/PAK4 Kinase Inhibition in A549 Lung Cancer Cell Migration and Invasion Assays

Use CAS 2034201-58-4 as a dual-kinase tool compound in A549 non-small cell lung cancer models to simultaneously inhibit CDK2-mediated cell cycle progression and PAK4-driven cytoskeletal reorganization. The compound's annotation as both a CDK2 and PAK4 inhibitor [1] supports its application in evaluating the therapeutic hypothesis that dual CDK2/PAK4 blockade produces greater anti-migratory and anti-invasive effects than single-target inhibition. In published PAK4 inhibitor studies using the same 5-cyclopropyl-1H-pyrazol-3-yl scaffold, compounds with IC50 < 1 μM demonstrated significant inhibition of A549 cell proliferation and migration [2].

Metabolic Stability-Focused Probe Development Using the Cyclopropyl-Pyrazole Scaffold

Deploy CAS 2034201-58-4 as a starting scaffold in medicinal chemistry campaigns where metabolic stability is a key optimization parameter. The cyclopropyl group on the pyrazole ring is a documented metabolic shield against CYP450 oxidation [3], providing an inherent advantage over methyl-substituted analogs (e.g., HTS035622) that are more susceptible to oxidative metabolism. Researchers seeking to develop in vivo-compatible kinase probes should select this cyclopropyl variant over methyl or unsubstituted pyrazole analogs.

PrCP Inhibitor Tool Compound for Metabolic Disease Target Validation Studies

Leverage the compound's documented association with the Merck PrCP inhibitor program (PMID28699813-Compound-B, D0R3WH) [4] to investigate prolylcarboxypeptidase as a target in obesity, diabetes, and metabolic syndrome models. The pyrazole group functions as a non-classical bioisostere for the amide bond found in endogenous PrCP substrates [5], making this compound suitable for in vitro PrCP enzyme inhibition and cellular target engagement studies.

Kinase Selectivity Profiling Panel Using Pyrrole-2-Carboxamide Hinge-Binding Pharmacophore

Employ CAS 2034201-58-4 in a broad kinase selectivity panel (e.g., DiscoverX KINOMEscan or similar) to define the selectivity fingerprint of the pyrrole-2-carboxamide hinge-binding motif against 100+ kinases. The bidentate hydrogen-bonding capability of the pyrrole NH/carbonyl pair differentiates this compound from pyridine- or thiophene-carboxamide analogs that offer only monodentate hinge binding [6]. The resulting selectivity profile will inform structure-based design of kinase-selective inhibitors within this chemotype.

Quote Request

Request a Quote for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.